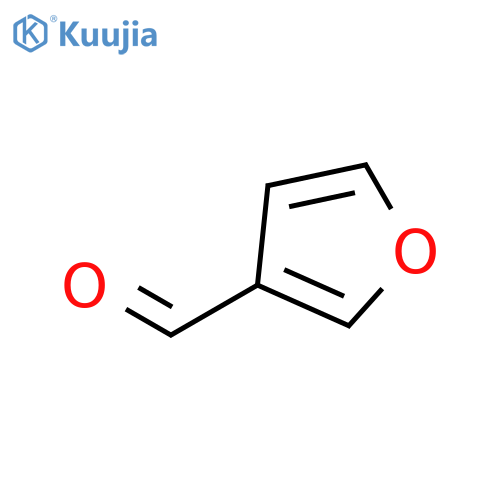Cas no 498-60-2 (3-Furaldehyde)

3-Furaldehyde structure
商品名:3-Furaldehyde
3-Furaldehyde 化学的及び物理的性質
名前と識別子
-
- Furan-3-carbaldehyde
- BETA-FURFURAL
- FURAN-3-CARBOXALDEHYDE
- 3-FURANCARBOXALDEHYDE
- 3-FURFURAL
- 3-FURAN ALDEHYDE
- 3-FURALDEHYDE
- 3FCHO
- 3-Formylfuran
- AZVSIHIBYRHSLB-UHFFFAOYSA-N
- POB632X444
- 3furaldehyde
- 3-furancarbaldehyde
- PubChem6948
- AMOT0244
- SBB004385
- TRA0088950
- AM85794
- AJ-3
- DTXSID40198076
- SB60959
- MFCD00010424
- S-(4-CHLOROBENZYL)ISOTHIOURONIUMCHLORIDE
- W-202882
- CHEMBL2228160
- STR02022
- 498-60-2
- 3-Furancarboxaldehyde, >=97%
- UNII-POB632X444
- Z1065630348
- BP-20266
- F0354
- EN300-66749
- F2191-0143
- HY-76224
- CHEBI:87609
- InChI=1/C5H4O2/c6-3-5-1-2-7-4-5/h1-4
- FT-0615760
- AKOS000289061
- CS-M0782
- SY013826
- GEO-01440
- BDBM50486228
- Q27159772
- doi:10.14272/AZVSIHIBYRHSLB-UHFFFAOYSA-N.1
- 3furancarboxaldehyde
- DTXCID70120567
- DB-002732
- FF00488
- 3-Furfuraldehyde;3-Furancarboxaldehyde
- 629-448-0
- 3-Furaldehyde
-
- MDL: MFCD00010424
- インチ: 1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H
- InChIKey: AZVSIHIBYRHSLB-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C(C([H])=O)=C1[H]
- BRN: 105852
計算された属性
- せいみつぶんしりょう: 96.02110
- どういたいしつりょう: 96.021129
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 70.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 30.2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 1.111 g/mL at 25 °C(lit.)
- ふってん: 144 °C/732 mmHg(lit.)
- フラッシュポイント: 華氏温度:118.4°f
摂氏度:48°c - 屈折率: n20/D 1.493(lit.)
- すいようせい: Soluble in water, benzene, chloroform, alcohol and ether.
- PSA: 30.21000
- LogP: 1.09210
- ようかいせい: 水に溶ける
- かんど: Air & Light Sensitive
- FEMA: 3737
3-Furaldehyde セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H226,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 1989 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26-S36-S45-S36/37-S16
- 福カードFコード:8-10
-
危険物標識:

- 包装グループ:II
- セキュリティ用語:3
- リスク用語:R10; R36/37/38
- 危険レベル:3
- 危険レベル:3
- 包装カテゴリ:III
- 包装等級:III
- ちょぞうじょうけん:2-8°C
3-Furaldehyde 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
3-Furaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-66749-0.5g |
furan-3-carbaldehyde |
498-60-2 | 95% | 0.5g |
$24.0 | 2023-05-02 | |
| MedChemExpress | HY-76224-10mM*1mLinDMSO |
3-Furaldehyde |
498-60-2 | 99.62% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05673-1g |
3-Furaldehyde |
498-60-2 | 97% | 1g |
¥155 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-250mg |
3-Furaldehyde |
498-60-2 | 98% | 250mg |
¥ǒŎ | 2023-07-25 | |
| Enamine | EN300-66749-25.0g |
furan-3-carbaldehyde |
498-60-2 | 95% | 25g |
$277.0 | 2023-05-02 | |
| Enamine | EN300-66749-1.0g |
furan-3-carbaldehyde |
498-60-2 | 95% | 1g |
$32.0 | 2023-05-02 | |
| Enamine | EN300-66749-5.0g |
furan-3-carbaldehyde |
498-60-2 | 95% | 5g |
$73.0 | 2023-05-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0452-5G |
furan-3-carbaldehyde |
498-60-2 | 97% | 5g |
¥ 277.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-10g |
3-Furaldehyde |
498-60-2 | 98% | 10g |
¥335.00 | 2024-06-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-25g |
3-Furaldehyde |
498-60-2 | 98% | 25g |
¥836.00 | 2024-06-25 |
3-Furaldehyde サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:498-60-2)3-Furaldehyde
注文番号:LE14664
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:11
価格 ($):discuss personally
3-Furaldehyde 関連文献
-
Luxia Guo,Jiaqi Li,Luigi Vaccaro,Minghao Li,Yanlong Gu Green Chem. 2021 23 9465
-
Manik Kumer Ghosh,Mícheál Séamus Howard,Karla Dussan,Stephen Dooley Phys. Chem. Chem. Phys. 2019 21 17993
-
3. Conformations of furan-, pyrrole-, and pyridine-carbaldehydes: an ab initio molecular orbital studyIan G. John,Geoffrey L. D. Ritchie,Leo Radom J. Chem. Soc. Perkin Trans. 2 1977 1601
-
4. Intramolecular Diels–Alder reactions of vinylfurans leading to furanodecalinsPhilip Cornwall,Colin P. Dell,David W. Knight J. Chem. Soc. Perkin Trans. 1 1993 2395
-
5. Studies on pyruvate decarboxylase: acyloin formation from aliphatic, aromatic and heterocyclic aldehydesDavid H. G. Crout,Howard Dalton,David W. Hutchinson,Masanori Miyagoshi J. Chem. Soc. Perkin Trans. 1 1991 1329
498-60-2 (3-Furaldehyde) 関連製品
- 7040-25-7(3,4-Furandicarboxaldehyde)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:498-60-2)3-Furaldehyde

清らかである:99%
はかる:25g
価格 ($):178.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:498-60-2)3-糠醛

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



